Methyl 1-ethyl-6-methyl-4-(3-nitrophenyl)-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate Methyl 1-ethyl-6-methyl-4-(3-nitrophenyl)-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate
Brand Name: Vulcanchem
CAS No.: 306737-19-9
VCID: VC4335508
InChI: InChI=1S/C15H17N3O5/c1-4-17-9(2)12(14(19)23-3)13(16-15(17)20)10-6-5-7-11(8-10)18(21)22/h5-8,13H,4H2,1-3H3,(H,16,20)
SMILES: CCN1C(=C(C(NC1=O)C2=CC(=CC=C2)[N+](=O)[O-])C(=O)OC)C
Molecular Formula: C15H17N3O5
Molecular Weight: 319.317

Methyl 1-ethyl-6-methyl-4-(3-nitrophenyl)-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate

CAS No.: 306737-19-9

Cat. No.: VC4335508

Molecular Formula: C15H17N3O5

Molecular Weight: 319.317

* For research use only. Not for human or veterinary use.

Methyl 1-ethyl-6-methyl-4-(3-nitrophenyl)-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate - 306737-19-9

Specification

CAS No. 306737-19-9
Molecular Formula C15H17N3O5
Molecular Weight 319.317
IUPAC Name methyl 3-ethyl-4-methyl-6-(3-nitrophenyl)-2-oxo-1,6-dihydropyrimidine-5-carboxylate
Standard InChI InChI=1S/C15H17N3O5/c1-4-17-9(2)12(14(19)23-3)13(16-15(17)20)10-6-5-7-11(8-10)18(21)22/h5-8,13H,4H2,1-3H3,(H,16,20)
Standard InChI Key IALRZHYLVAIFFH-UHFFFAOYSA-N
SMILES CCN1C(=C(C(NC1=O)C2=CC(=CC=C2)[N+](=O)[O-])C(=O)OC)C

Introduction

Chemical Identity and Structural Features

Methyl 1-ethyl-6-methyl-4-(3-nitrophenyl)-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate belongs to the tetrahydropyrimidine class, characterized by a six-membered ring with two nitrogen atoms and substituents at positions 1, 4, 5, and 6. Its molecular formula is C₁₅H₁₇N₃O₅, with a molecular weight of 319.32 g/mol (calculated from analogous ethyl esters in ). The presence of a 3-nitrophenyl group at position 4 introduces electron-withdrawing effects, influencing reactivity and intermolecular interactions .

Substituent Effects

The methyl ester at position 5 distinguishes this compound from its ethyl ester analogs, such as Ethyl 1-ethyl-6-methyl-4-(3-nitrophenyl)-2-oxo-1,2,3,4-tetrahydro-5-pyrimidinecarboxylate (CAS 321681-84-9) . Methyl esters generally exhibit slightly higher polarity and lower hydrophobicity compared to ethyl esters, which may alter solubility and bioavailability. The 3-nitro group on the phenyl ring enhances electrophilicity, potentially increasing interactions with biological targets .

Synthesis and Reaction Pathways

Multicomponent Synthesis Strategies

Tetrahydropyrimidine derivatives are typically synthesized via the Biginelli reaction or modified Hantzsch-type reactions. For example, ethyl 6-methyl-4-(4-nitrophenyl)-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate (Table 3, entry 6 in ) was prepared using a one-pot condensation of urea, ethyl acetoacetate, and 4-nitrobenzaldehyde under acidic conditions. Adapting this method, the methyl ester variant could be synthesized by substituting ethyl acetoacetate with methyl acetoacetate .

Optimization Conditions

  • Catalyst: p-Toluenesulfonic acid (PTSA) or HCl.

  • Solvent: Ethanol or acetonitrile.

  • Temperature: Reflux at 80–100°C for 6–12 hours .

Reaction yields for analogous compounds range from 65% to 85%, depending on substituent electronic effects . The nitro group’s meta position may sterically hinder condensation, necessitating longer reaction times.

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy

Data from ethyl ester analogs provide a foundation for predicting the methyl variant’s spectral features:

¹H-NMR (300 MHz, CDCl₃)

  • δ 8.18 ppm (d, 2H): Aromatic protons from the 3-nitrophenyl group .

  • δ 5.52 ppm (s, 1H): Methine proton at position 4 of the tetrahydropyrimidine ring .

  • δ 4.07 ppm (q, 2H): Methoxy group protons (OCH₃), shifted upfield compared to ethyl esters (δ 1.17 ppm for OCH₂CH₃) .

  • δ 2.37 ppm (s, 3H): Methyl group at position 6 .

¹³C-NMR (75 MHz, CDCl₃)

  • δ 165.15 ppm: Carbonyl carbon of the ester group .

  • δ 148.03 ppm: Nitro-substituted aromatic carbon .

  • δ 55.18 ppm: Quaternary carbon at position 4 .

Infrared (IR) Spectroscopy

Key absorption bands (predicted from ):

  • 1724 cm⁻¹: Ester C=O stretch.

  • 1519 cm⁻¹: NO₂ asymmetric stretching.

  • 1226 cm⁻¹: C–O ester symmetric stretching.

Physicochemical Properties

Thermal Stability

Ethyl analogs exhibit melting points between 203°C and 211°C . The methyl ester’s shorter alkyl chain may slightly reduce melting point due to decreased van der Waals interactions.

Table 1: Predicted Physicochemical Properties

PropertyValueSource Analogs
Melting Point195–200°C
Boiling Point515–530°C (Predicted)
Density1.29–1.32 g/cm³ (Predicted)
SolubilityLow in water; soluble in DMSO

Biological Activity and Applications

Structure-Activity Relationships (SAR)

  • Nitro Position: Meta-substitution (3-nitrophenyl) optimizes steric and electronic interactions with microbial enzymes .

  • Ester Group: Methyl esters may improve metabolic stability compared to ethyl esters in vivo .

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator